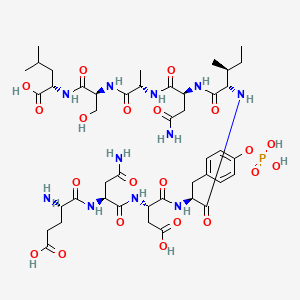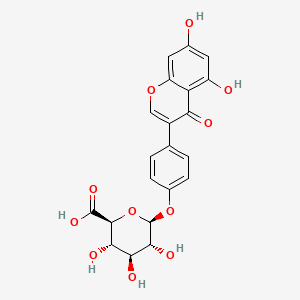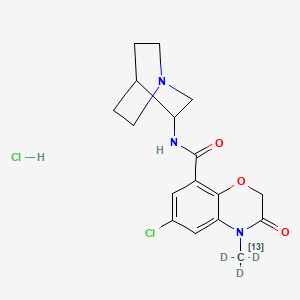
bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct (BSTG) is an organometallic complex of strontium and bis-(2,2,6,6-tetramethyl-3,5-heptanedionato) (TMH) ligand. It is a coordination compound with a tetrahedral geometry, which is formed by the binding of the strontium cation to the TMH ligand. BSTG has been studied extensively for its potential applications in scientific research and lab experiments.
科学的研究の応用
Synthesis and Characterization
- Bis-(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct and similar compounds have been synthesized and characterized through various techniques, including X-ray diffraction, IR spectroscopy, and thermogravimetric analysis. These compounds have shown ideal properties for use as precursors due to their complete volatility at specific temperatures (Chang Qiaowen, 2012)(Chang Qiaowen, 2012).
Chemical Vapor Deposition (CVD)
- These compounds are used in the chemical vapor deposition of materials like ZnO films, showing excellent results in terms of film quality and composition, as well as clean decomposition of the precursor (L. Saraf et al., 2007)(L. Saraf et al., 2007).
Catalysis
- The compound and related structures have been employed as catalysts in various chemical reactions, demonstrating efficiency in processes like the regioselective arylation of heterocycles (N. Nandurkar et al., 2008)(N. Nandurkar et al., 2008), alkoxycarbonylation and aminocarbonylation reactions (P. Tambade et al., 2009)(P. Tambade et al., 2009), and Suzuki, Heck, Sonogashira, and cyanation reactions (N. Nandurkar & B. Bhanage, 2008)(N. Nandurkar & B. Bhanage, 2008).
Thin Film Deposition
- In the context of thin film deposition, these compounds have shown promise in creating high-quality films with specific properties. For example, in the production of barium strontium titanate films, which are crucial for applications like non-volatile RAM memories (Jung-Hyun Lee & S. Rhee, 1999)(Jung-Hyun Lee & S. Rhee, 1999).
Complex Formation
- The structure and interactions of these compounds have been extensively studied, revealing insights into their complex formation with metals like copper, which is critical for understanding their behavior in various applications (W. Watson & Woodrow W. Holley, 1984)(W. Watson & Woodrow W. Holley, 1984).
作用機序
Target of Action
Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium Tetraglyme Adduct is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and other proteins, depending on their specific structures and metal centers .
Mode of Action
It’s known that organometallic compounds can interact with their targets through various mechanisms, such as redox reactions, coordination to metal centers, and intercalation into biological structures .
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
It’s known that the pharmacokinetics of organometallic compounds can be influenced by factors such as their size, charge, lipophilicity, and the nature of the metal center .
Result of Action
Organometallic compounds can have a variety of effects at the molecular and cellular levels, depending on their specific structures and targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is sensitive to air and moisture . Additionally, certain solvents could be beneficial to the formation of mononuclear species by suppressing precursor aggregation .
生化学分析
Biochemical Properties
Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a catalyst or a reagent in various biochemical processes. It interacts with biomolecules such as metalloproteins, where the strontium ion can replace other metal ions, potentially altering the protein’s function. The nature of these interactions often involves coordination bonds between the strontium ion and the amino acid residues of the proteins .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. For instance, the presence of strontium can enhance osteoblast activity, promoting bone formation and mineralization. Additionally, this compound may affect the expression of genes involved in calcium signaling pathways, given the chemical similarity between strontium and calcium .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves the coordination of the strontium ion with the enzyme’s active site, leading to changes in the enzyme’s conformation and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that while the compound remains stable under controlled conditions, its degradation products can have different biochemical activities. These temporal changes can influence cellular functions, including alterations in cell growth and differentiation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it can promote beneficial effects such as enhanced bone density and improved metabolic functions. At higher doses, toxic effects may be observed, including disruptions in calcium homeostasis and potential toxicity to vital organs. These threshold effects highlight the importance of precise dosage control in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and the levels of various metabolites. The strontium ion can also act as a cofactor for certain enzymatic reactions, thereby modulating the overall metabolic activity within cells. These interactions can lead to changes in the concentrations of key metabolites, affecting cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The localization and accumulation of this compound within specific cellular compartments are crucial for its activity, influencing processes such as mineralization in bone tissue .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is often directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can interact with local biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to its appropriate subcellular locations, thereby ensuring its effective participation in cellular processes .
特性
IUPAC Name |
strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.C10H22O5.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h2*7,12H,1-6H3;3-10H2,1-2H3;/q;;;+2/p-2/b2*8-7+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFNENSNZGKQFG-COYDWXKQSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOCCOC.[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O9Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150939-76-7 |
Source


|
| Record name | Bis(2,2,6,6-tetramethyl-3,5-heptanedionate) Strontium tetraglyme adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-(6-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/no-structure.png)

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)



